(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Overview
Description
The compound “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide” is a complex organic molecule. It contains several functional groups including an allyl group, a sulfamoyl group, a benzo[d]thiazol-2(3H)-ylidene group, and a 2-nitrobenzamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the allyl group might be introduced via an allylation reaction, the sulfamoyl group via a sulfamoylation reaction, and the nitro group via a nitration reaction . The exact synthesis route would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the benzo[d]thiazol-2(3H)-ylidene group indicates a fused ring system, which could confer rigidity to the molecule. The allyl and nitro groups are likely to be attached to different parts of this ring system .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in it. For example, the allyl group could participate in reactions such as the allylic oxidation or the Claisen rearrangement. The nitro group could undergo reduction to give an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the nitro group could make the compound more reactive, while the presence of the sulfamoyl group could make it more polar and therefore more soluble in polar solvents .Scientific Research Applications
- Application : Recent research has introduced a metal-free, visible light-induced organophotocatalytic strategy for synthesizing functionalized allylsilanes. By performing radical allylic silylation of allyl acetates and chlorides, this approach eliminates the need for metal reagents or catalysts. The use of bench-stable silacarboxylic acids as silyl radical precursors enables the production of functionalized allylsilanes with high stereoselectivity and good yields. Notably, this environmentally benign method shows promise for practical applications .
- Application : The compound’s thiazolidinone moiety may contribute to its pharmacological potential. Researchers have synthesized derivatives like (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one . Investigating its crystal structure and exploring its interactions with biological targets could reveal novel drug candidates .
- Application : In specific solvents (e.g., 2-propanol), the compound may undergo reactions leading to imines or 2-alkoxy-3-enamines. Understanding these solvent-dependent behaviors can guide synthetic strategies and optimize product formation .
Photocatalysis and Allylic Silylation
Thiazolidinone Derivatives
Solvent-Dependent Reactions
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c1-2-9-20-14-8-7-11(28(18,25)26)10-15(14)27-17(20)19-16(22)12-5-3-4-6-13(12)21(23)24/h2-8,10H,1,9H2,(H2,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKNYAYIWRJSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide |
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